molecular formula C26H20ClN3O3S B14128797 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1170187-61-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B14128797
CAS No.: 1170187-61-7
M. Wt: 490.0 g/mol
InChI Key: STJRKQPGJLIBJY-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the naphthalene and pyridine moieties. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling reagents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a complex heterocyclic compound, it can be used as a building block for synthesizing other molecules or studying reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: If the compound shows pharmacological effects, it could be developed into therapeutic agents for treating diseases.

    Industry: The compound may find applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to them, altering their conformation, or affecting their expression levels. Pathways involved could include signal transduction, metabolic pathways, or gene regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide include other heterocyclic compounds with benzo[d]thiazole, naphthalene, and pyridine rings. Examples include:

  • N-(4-chlorophenyl)-2-(naphthalen-2-yloxy)acetamide
  • 2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds cannot fulfill.

Properties

CAS No.

1170187-61-7

Molecular Formula

C26H20ClN3O3S

Molecular Weight

490.0 g/mol

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-2-yloxy-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C26H20ClN3O3S/c1-32-22-12-11-21(27)25-24(22)29-26(34-25)30(15-19-8-4-5-13-28-19)23(31)16-33-20-10-9-17-6-2-3-7-18(17)14-20/h2-14H,15-16H2,1H3

InChI Key

STJRKQPGJLIBJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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